The synthesis of prulifloxacin-d8 involves deuteration processes applied to the parent compound or its precursors. The general steps for synthesizing prulifloxacin-d8 include:
The synthesis pathway ensures that the deuterium atoms replace specific hydrogen atoms without altering the biological activity of the compound significantly.
Prulifloxacin-d8 shares structural similarities with other fluoroquinolone antibiotics but has unique features due to its deuteration. The structural formula can be represented as follows:
The presence of deuterium alters the mass spectrum profile, making it valuable for tracing metabolic pathways in experimental studies.
Prulifloxacin-d8 undergoes several chemical transformations, particularly in biological systems where it is metabolized into ulifloxacin. The primary reaction involves hydrolysis by esterases, leading to the release of the active antibiotic form. Key reactions include:
The metabolic pathway can be summarized as follows:
This transformation is crucial for its antibacterial activity and involves detailed studies to understand how deuteration affects these reactions.
Prulifloxacin exhibits its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. The mechanism can be described as follows:
Studies indicate that prulifloxacin has a broad spectrum of activity against various gram-positive and gram-negative bacteria due to this mechanism.
Prulifloxacin-d8 serves primarily in pharmacokinetic studies and drug metabolism research. Its applications include:
Research on prulifloxacin-d8 has highlighted important interactions that are critical for optimizing therapeutic regimens and understanding drug-drug interactions.
Prulifloxacin-d8 is a selectively deuterated analogue of the broad-spectrum fluoroquinolone antibiotic prulifloxacin (C₂₁H₂₀FN₃O₆S), where eight hydrogen atoms at metabolically vulnerable positions are replaced with deuterium (²H or D). This isotopic substitution employs the "deuterium switch" strategy—a technique validated by FDA-approved deuterated drugs like deutetrabenazine [3]. The molecular formula thus becomes C₂₁H₁₂D₈FN₃O₆S, with a theoretical molecular weight of 469.54 g/mol (versus 461.46 g/mol for non-deuterated prulifloxacin) [1] [4]. Deuterium incorporation typically targets positions adjacent to metabolic hotspots, such as alkyl groups on the piperazine ring or methyl groups prone to oxidative metabolism. This is achieved through synthetic routes involving deuterated building blocks (e.g., D₃C- or D₂N-reagents) under controlled catalytic conditions to ensure isotopic purity >99% [3].
Table 1: Key Deuteration Sites in Prulifloxacin-d8
Position in Structure | Chemical Environment | Purpose of Deuteration |
---|---|---|
Piperazine methyl groups | -N-CH₃ → -N-CD₃ | Block N-demethylation metabolism |
Ethyl group substituents | -CH₂-CH₃ → -CD₂-CD₃ | Inhibit hydroxylation/oxidation |
Aromatic positions | C-H → C-D (selective) | Stabilize against ring oxidation |
Mass Spectrometry (MS):Prulifloxacin-d8 exhibits a distinct molecular ion pattern with an m/z shift of +8 compared to prulifloxacin. High-resolution MS shows [M+H]⁺ at m/z 470.55 (vs. 462.46 for prulifloxacin), confirming deuterium incorporation. Fragmentation patterns reveal diagnostic ions: for example, cleavage of the piperazine moiety yields CD₂N⁺ (m/z 46) instead of CH₂N⁺ (m/z 44), directly verifying deuteration sites [3].
Nuclear Magnetic Resonance (NMR):¹H-NMR spectra of prulifloxacin-d8 display attenuated or absent proton signals at deuterated positions. Adjacent protons may exhibit altered coupling patterns due to deuterium's spin of 1. For instance:
Infrared Spectroscopy (IR):The C-D stretching vibrations appear as distinct peaks between 2000–2300 cm⁻¹, absent in non-deuterated prulifloxacin. Key shifts include:
Table 2: Spectroscopic Signatures of Prulifloxacin-d8 vs. Prulifloxacin
Technique | Prulifloxacin Signal | Prulifloxacin-d8 Signal | Interpretation |
---|---|---|---|
MS | [M+H]⁺ m/z 462.46 | [M+H]⁺ m/z 470.55 | +8 Da mass shift |
¹H-NMR | -N-CH₃ singlet (δ 2.95 ppm) | Signal absence at δ 2.95 ppm | Deuteration at methyl groups |
¹³C-NMR | -N-CH₃ (δ 45.1 ppm) | Triplet at δ 45.1 ppm (J₅ ~20 Hz) | Coupling to deuterium |
IR | C-H stretch: 2960 cm⁻¹ | C-D stretch: 2180 cm⁻¹ | Isotopic bond vibration shift |
Metabolic Stability:Deuteration significantly reduces hepatic oxidative metabolism via the deuterium kinetic isotope effect (DKIE). The C-D bond cleavage requires higher activation energy than C-H (difference: 1.2–1.5 kcal/mol), slowing reactions catalyzed by cytochrome P450 enzymes [3]. In vitro studies show prulifloxacin-d8 has a 2–3 fold lower intrinsic clearance than prulifloxacin, particularly inhibiting N-demethylation and piperazine ring oxidation—major metabolic pathways for fluoroquinolones [3] [6].
Physicochemical Properties:While deuterium subtly alters lipophilicity (ΔlogP = -0.048 for eight D-atoms), aqueous solubility remains comparable. Key differences include:
Biological Activity Preservation:Prulifloxacin-d8 retains the antibacterial profile of prulifloxacin, as deuterium does not alter the pharmacophore (quinolone core). Its active metabolite, ulifloxacin-d8, shows equivalent in vitro potency against Gram-negative bacteria like Escherichia coli (MIC₉₀: 0.25 μg/ml) and Pseudomonas aeruginosa (MIC₉₀: 1 μg/ml) [5] [6]. Enhanced metabolic stability may prolong systemic exposure, potentially improving efficacy without modifying the antimicrobial mechanism [3] [6].
Table 3: Key Comparative Properties of Prulifloxacin-d8 and Prulifloxacin
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3